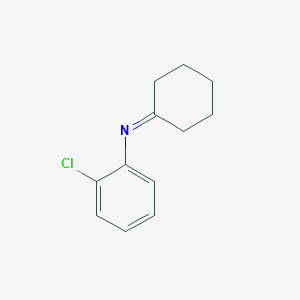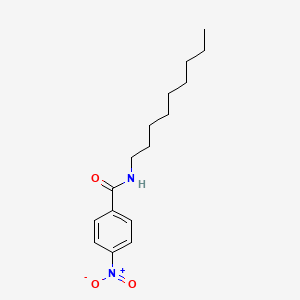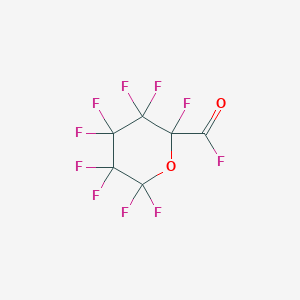
2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- is a fluorinated organic compound belonging to the pyran family. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- typically involves the fluorination of pyran derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, is also explored to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
The major products formed from these reactions include various fluorinated derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- finds applications in several fields:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its role in creating fluorinated pharmaceuticals with enhanced bioavailability and stability.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s reactivity, allowing it to form strong bonds with various substrates. This property is exploited in designing molecules with specific biological or chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one: A non-fluorinated analog with different reactivity and applications.
3,4-Dihydro-2H-pyran: Another pyran derivative with distinct chemical properties.
2H-Pyran-2-carboxaldehyde: A related compound with an aldehyde functional group.
Uniqueness
The uniqueness of 2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- lies in its extensive fluorination, which imparts exceptional stability, reactivity, and resistance to degradation. These properties make it a valuable compound for advanced scientific research and industrial applications.
Propiedades
Número CAS |
65601-67-4 |
|---|---|
Fórmula molecular |
C6F10O2 |
Peso molecular |
294.05 g/mol |
Nombre IUPAC |
2,3,3,4,4,5,5,6,6-nonafluorooxane-2-carbonyl fluoride |
InChI |
InChI=1S/C6F10O2/c7-1(17)2(8)3(9,10)4(11,12)5(13,14)6(15,16)18-2 |
Clave InChI |
NBGJVHHAGWBNLL-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C1(C(C(C(C(O1)(F)F)(F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




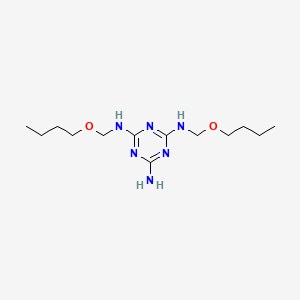
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)



![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
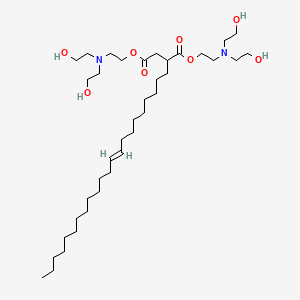
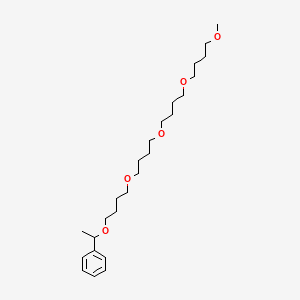
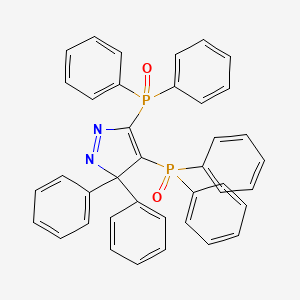
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
